molecular formula C6H6O3S B1344300 5-(Hydroxymethyl)thiophene-2-carboxylic acid CAS No. 14282-64-5

5-(Hydroxymethyl)thiophene-2-carboxylic acid

Cat. No. B1344300
CAS RN: 14282-64-5
M. Wt: 158.18 g/mol
InChI Key: GXXSPHXNQIGROW-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

To a solution of 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.430 g, 9.040 mmol) in anhydrous methanol (140 ml) concentrated sulfuric acid (88.7 mg, 0.904 mmol) was added, and the mixture was heated under reflux for 40 hrs. After cooling to 0° C., sodium carbonate (300 mg) was added, and the mixture was concentrated to about 50 ml under reduced pressure. Saturated brine was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic layer was washed with saturated aqueous ammonium chloride solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.444 g, yield 92.7%) as a yellow oil.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1.CO.[C:13](=O)([O-])[O-].[Na+].[Na+]>>[OH:1][CH2:2][C:3]1[S:7][C:6]([C:8]([O:10][CH3:13])=[O:9])=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
OCC1=CC=C(S1)C(=O)O
Name
Quantity
140 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 hrs
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to about 50 ml under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated brine was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous ammonium chloride solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.444 g
YIELD: PERCENTYIELD 92.7%
YIELD: CALCULATEDPERCENTYIELD 296.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.